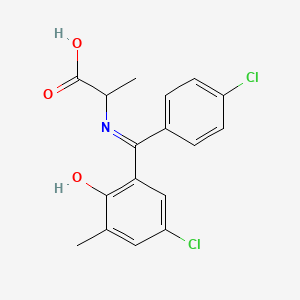

N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine

Description

Fourier-Transform Infrared (FTIR) Spectral Analysis

FTIR spectroscopy reveals key functional groups (Table 1). The O-H stretch of the phenolic hydroxyl group appears as a broad peak near 3200–3400 cm⁻¹ , while the C=N stretch of the imine linkage produces a sharp absorption band at 1620–1650 cm⁻¹ . The carboxylic acid C=O stretch is observed at 1700–1720 cm⁻¹ , consistent with protonated carboxyl groups in solid-state spectra.

Table 1: Characteristic FTIR Peaks

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H (phenolic) | 3200–3400 | Stretching |

| C=N (imine) | 1620–1650 | Stretching |

| C=O (carboxylic) | 1700–1720 | Stretching |

| C-Cl | 550–850 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR data for analogous Schiff bases provide a framework for interpreting this compound’s spectrum (Table 2):

- The phenolic hydroxyl proton resonates as a singlet at δ 12.1–12.3 ppm due to deshielding by the adjacent chlorine atoms.

- The imine proton (N=CH) appears as a singlet at δ 8.2–8.4 ppm , while the methyl group on the alanine backbone shows a doublet at δ 1.2–1.4 ppm .

- Aromatic protons on the 4-chlorophenyl ring produce two doublets at δ 7.2–7.4 ppm (ortho to Cl) and δ 7.5–7.7 ppm (meta to Cl).

¹³C NMR data (Table 3) further corroborate the structure:

- The imine carbon (C=N) resonates at δ 160–165 ppm , while the carboxylic acid carbon (C=O) appears at δ 170–175 ppm .

- Aromatic carbons adjacent to chlorine atoms are deshielded, appearing at δ 125–135 ppm .

Table 2: ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Phenolic O-H | 12.1–12.3 | Singlet |

| Imine (N=CH) | 8.2–8.4 | Singlet |

| Alanine methyl (CH₃) | 1.2–1.4 | Doublet |

| 4-Chlorophenyl (ortho to Cl) | 7.2–7.4 | Doublet |

Table 3: ¹³C NMR Chemical Shifts

| Carbon Environment | δ (ppm) |

|---|---|

| C=N (imine) | 160–165 |

| C=O (carboxylic) | 170–175 |

| C-Cl (aromatic) | 125–135 |

Properties

CAS No. |

104775-17-9 |

|---|---|

Molecular Formula |

C17H15Cl2NO3 |

Molecular Weight |

352.2 g/mol |

IUPAC Name |

2-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]propanoic acid |

InChI |

InChI=1S/C17H15Cl2NO3/c1-9-7-13(19)8-14(16(9)21)15(20-10(2)17(22)23)11-3-5-12(18)6-4-11/h3-8,10,21H,1-2H3,(H,22,23) |

InChI Key |

UZGJZHUFCQHNCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=NC(C)C(=O)O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine involves a multi-step process:

Formation of the Methylene Bridge :

- The initial step typically involves the condensation reaction between 5-chloro-2-hydroxy-3-methylphenyl and 4-chlorophenyl groups.

- A catalyst such as acidic or basic reagents (e.g., HCl or NaOH) is used to facilitate the formation of the methylene bridge under controlled temperatures.

Introduction of Alanine Moiety :

- DL-alanine is introduced via a Schiff base formation reaction. This step involves reacting alanine with the intermediate product formed in the previous step.

- Solvents such as ethanol or methanol are commonly employed to enhance solubility and reaction efficiency.

Optimization of Reaction Conditions :

- Temperature: Typically maintained between 60–80°C to ensure efficient bonding without degradation.

- pH: Adjusted to slightly acidic or neutral conditions to stabilize intermediates.

Reaction Conditions

The synthesis process requires precise control over several factors:

- Solvents : Ethanol, methanol, or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve reactants and intermediates effectively.

- Catalysts : Acidic catalysts (e.g., HCl) or basic catalysts (e.g., NaOH) are used depending on the specific reaction step.

- Temperature Control : Ensuring optimal temperatures (60–80°C) prevents unwanted side reactions while maximizing yield.

- Reaction Time : Typically ranges from 3–6 hours, depending on the scale and complexity of the synthesis.

Purification Techniques

After synthesis, purification steps are essential to isolate the final product:

-

- The crude product is dissolved in a minimal amount of hot solvent (e.g., ethanol) and then cooled slowly to allow pure crystals to form.

-

- Techniques such as high-performance liquid chromatography (HPLC) or column chromatography are employed for further purification.

-

- The purified compound is dried under vacuum and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data Table: Key Reaction Parameters

| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Duration (hours) |

|---|---|---|---|---|---|

| Methylene Bridge Formation | 5-Chloro-2-hydroxy-3-methylphenyl + 4-Chlorophenyl | Ethanol | HCl | 70 | 4 |

| Schiff Base Formation | Intermediate + DL-Alanine | Methanol | NaOH | 60–80 | 3–6 |

| Recrystallization | Crude Product | Ethanol | None | Room Temperature | Variable |

Industrial Production Methods

For large-scale synthesis:

- Automated reactors are used to control temperature, pressure, and mixing.

- Continuous flow systems enhance reaction efficiency and scalability.

- Purification steps such as recrystallization are integrated into production lines for high-purity output.

Notes on Challenges

-

- Reaction conditions must be carefully optimized to maximize yield while minimizing by-products.

Environmental Considerations :

- Use of green solvents like ethanol is preferred to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Analysis:

- Lipophilicity: The target compound’s predicted LogP (~3.5) aligns with its dual chloro substituents, intermediate between metalaxyl (LogP 3.1) and flamprop-isopropyl (LogP 4.2). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

- Stability: The Schiff base (-CH=N-) in the target compound may render it susceptible to hydrolysis under acidic conditions, unlike the stable ester or amide linkages in metalaxyl and flamprop-isopropyl .

Biological Activity

N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and enzyme inhibition activities. The compound's structure and properties will also be examined to understand its biological interactions better.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro-substituted phenyl ring, a hydroxymethyl group, and an alanine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, a study highlighted that derivatives similar to this compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antibacterial properties against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

In one study, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting moderate activity . This indicates that further modifications could enhance its potency.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 92.4 |

| MCF-7 | TBD |

| A549 | TBD |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values of 31.64 µM and 2.67 µM respectively . These enzymes are critical for bacterial DNA replication and folate metabolism, making them viable targets for antimicrobial therapy.

Case Studies

- Study on Antimicrobial Efficacy : A research team evaluated the efficacy of various derivatives in inhibiting biofilm formation in Staphylococcus species. They found that certain derivatives significantly reduced biofilm biomass, highlighting their potential use in treating biofilm-associated infections .

- Anticancer Screening : A comprehensive screening of a series of compounds structurally related to this compound revealed promising results against multiple cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via Schiff base formation, leveraging condensation reactions between substituted phenylhydrazines and aldehyde or ketone derivatives. For example, hydrazine intermediates (e.g., N-(4-chlorophenyl)-3-(hydrazineylidenemethyl)-4-nitro-1H-pyrazol-5-amine) are reacted with DL-alanine derivatives under mild acidic or basic conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol or ethanol), and temperature (room temperature to 60°C) to maximize yield. Reaction progress can be monitored via TLC, and purification may require recrystallization or column chromatography. HRMS and NMR (¹H/¹³C) are critical for confirming structural fidelity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Answer:

High-resolution mass spectrometry (HRMS) is essential for verifying molecular mass and isotopic patterns, particularly for distinguishing between Z/E isomers (common in Schiff bases) . NMR spectroscopy (¹H/¹³C) resolves aromatic proton environments and confirms the presence of the methylene bridge and DL-alanine moiety. For example, δ ~8.8–9.9 ppm in ¹H-NMR corresponds to imine protons, while δ ~160–170 ppm in ¹³C-NMR confirms carbonyl groups . Purity assessment should combine HPLC with UV detection (λ = 254–280 nm) and elemental analysis .

Basic: What is the biochemical role of the DL-alanine moiety in this compound’s activity?

Answer:

The DL-alanine component may enhance solubility and facilitate interactions with amino acid transporters or enzymes. For instance, N-methyl-DL-alanine derivatives are known to influence trans-stimulation in amino acid transport studies, suggesting that the alanine backbone could enable competitive inhibition or substrate mimicry in biological systems . To test this, researchers can use radiolabeled DL-alanine analogues in uptake assays or co-crystallization studies to map binding sites .

Advanced: How can computational modeling predict this compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-receptor interactions. The compound’s chlorophenyl and methylene groups likely engage in hydrophobic interactions with nAChR’s aromatic gorge residues (e.g., Tyr190, Trp148), while the alanine moiety may form hydrogen bonds with conserved aspartate or glutamate residues . Comparative studies with known nAChR modulators (e.g., A-867744) and mutagenesis assays (e.g., α7 nAChR mutants) are recommended to validate predictions .

Advanced: How should researchers address contradictions in reported biological activities (e.g., pesticidal vs. neuromodulatory effects)?

Answer:

Contradictions may arise from assay-specific conditions (e.g., concentration, cell lines) or off-target effects. A systematic approach includes:

- Dose-response profiling : Compare EC₅₀/IC₅₀ values across pesticidal (e.g., insect sodium channels) and neuronal targets (e.g., nAChRs) .

- Selectivity assays : Use patch-clamp electrophysiology to assess specificity for voltage-gated vs. ligand-gated ion channels .

- Metabolite analysis : LC-MS can identify degradation products that may contribute to divergent activities .

Advanced: What experimental strategies are suitable for probing this compound’s stability under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Schiff bases are prone to hydrolysis in acidic conditions, requiring stabilization via cyclization or prodrug design .

- Serum stability assays : Exposure to human or insect serum at 37°C identifies esterase- or protease-mediated breakdown .

- Photodegradation analysis : UV-Vis spectroscopy under controlled light exposure quantifies photolytic susceptibility, critical for field applications .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Answer:

- Substituent variation : Synthesize analogues with halogen (F, Br) or methyl substitutions on the phenyl rings to assess steric/electronic effects on binding .

- Scaffold hopping : Replace the methylene bridge with thiourea or amide linkers to modulate flexibility and hydrogen-bonding capacity .

- Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values across biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.